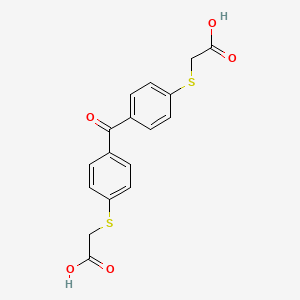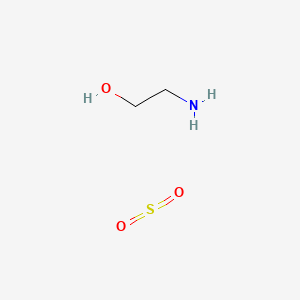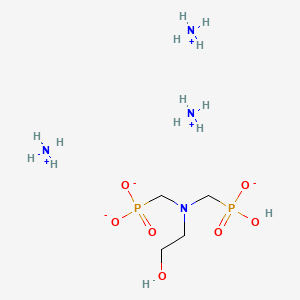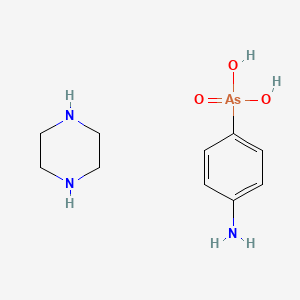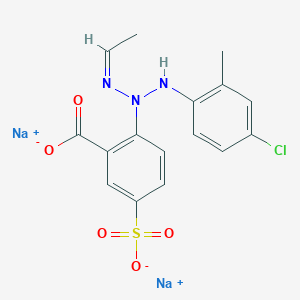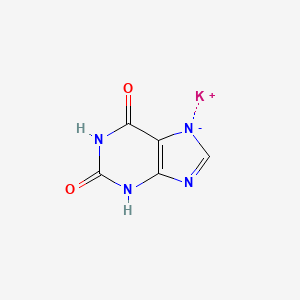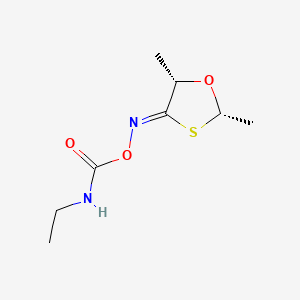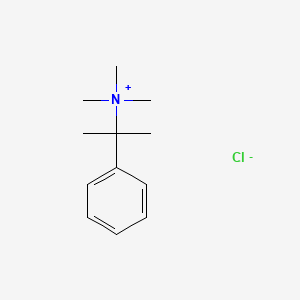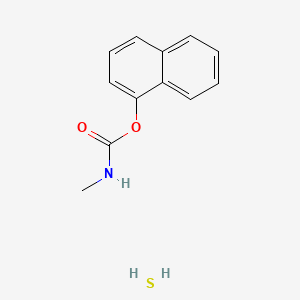
1-Naphthalenol, methylcarbamate, mixt. with sulfur
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, methylcarbamate, mixt. with sulfur is a chemical compound that combines 1-Naphthalenol methylcarbamate with sulfur. This compound is known for its applications in various fields, including agriculture and industry. It is often used as an insecticide due to its effectiveness in controlling pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol methylcarbamate typically involves the reaction of 1-Naphthalenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The presence of sulfur in the mixture can be achieved by adding elemental sulfur during the synthesis process.
Industrial Production Methods
Industrial production of 1-Naphthalenol methylcarbamate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use. The addition of sulfur is carefully controlled to achieve the desired mixture.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenol methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can produce different naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol methylcarbamate, mixt. with sulfur, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on various biological systems, including its potential as an insecticide.
Medicine: Explored for its potential therapeutic applications, including its use in developing new drugs.
Industry: Utilized in the production of various industrial products, including pesticides and other chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenol methylcarbamate involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound inhibits the activity of acetylcholinesterase, an enzyme essential for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in the target pests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenol: A related compound with similar chemical properties but without the carbamate group.
Methylcarbamate: Another related compound that lacks the naphthalenol moiety.
Carbaryl: A widely used insecticide with a similar structure and mechanism of action.
Uniqueness
1-Naphthalenol methylcarbamate, mixt. with sulfur, is unique due to the combination of the naphthalenol and carbamate groups, along with the presence of sulfur. This combination enhances its effectiveness as an insecticide and provides additional chemical properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
65437-74-3 |
|---|---|
Molekularformel |
C12H13NO2S |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
naphthalen-1-yl N-methylcarbamate;sulfane |
InChI |
InChI=1S/C12H11NO2.H2S/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3,(H,13,14);1H2 |
InChI-Schlüssel |
AHZVZXSSVXDEJP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC2=CC=CC=C21.S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



